Cas no 2092329-10-5 (2-(hydroxymethyl)piperidin-2-ylmethanol)

2-(hydroxymethyl)piperidin-2-ylmethanol structure
2092329-10-5 structure
Product name:2-(hydroxymethyl)piperidin-2-ylmethanol
CAS No:2092329-10-5
MF:C7H15NO2
Molecular Weight:145.199502229691
MDL:MFCD31559119
CID:4637071
PubChem ID:131519392

2-(hydroxymethyl)piperidin-2-ylmethanol 化学的及び物理的性質

名前と識別子

    • [2-(hydroxymethyl)piperidin-2-yl]methanol
    • 2-(hydroxymethyl)piperidin-2-ylmethanol
    • MDL: MFCD31559119
    • インチ: 1S/C7H15NO2/c9-5-7(6-10)3-1-2-4-8-7/h8-10H,1-6H2
    • InChIKey: LFPWYJSVIAKMQV-UHFFFAOYSA-N
    • SMILES: C(C1(CO)CCCCN1)O

2-(hydroxymethyl)piperidin-2-ylmethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-344210-0.1g
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
0.1g
$366.0 2023-09-03
Aaron
AR01BSEL-10g
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
10g
$6275.00 2023-12-14
A2B Chem LLC
AW28545-50mg
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
50mg
$293.00 2024-04-20
1PlusChem
1P01BS69-100mg
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
100mg
$442.00 2025-03-19
A2B Chem LLC
AW28545-500mg
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
500mg
$903.00 2024-04-20
1PlusChem
1P01BS69-2.5g
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
2.5g
$2622.00 2023-12-19
Aaron
AR01BSEL-100mg
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
100mg
$454.00 2025-02-09
A2B Chem LLC
AW28545-1g
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
1g
$1148.00 2024-04-20
A2B Chem LLC
AW28545-100mg
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
100mg
$421.00 2024-04-20
1PlusChem
1P01BS69-500mg
[2-(hydroxymethyl)piperidin-2-yl]methanol
2092329-10-5 95%
500mg
$951.00 2025-03-19

2-(hydroxymethyl)piperidin-2-ylmethanol 関連文献

2-(hydroxymethyl)piperidin-2-ylmethanolに関する追加情報

Comprehensive Overview of 2-(hydroxymethyl)piperidin-2-ylmethanol (CAS No. 2092329-10-5): Properties, Applications, and Industry Insights

The compound 2-(hydroxymethyl)piperidin-2-ylmethanol (CAS No. 2092329-10-5) is a versatile piperidine derivative with growing significance in pharmaceutical and chemical research. Characterized by its dual hydroxymethyl functional groups, this molecule exhibits unique reactivity, making it a valuable intermediate in synthetic chemistry. Its molecular structure combines a piperidine ring with two hydroxymethyl substituents, offering both hydrophilic and lipophilic properties for diverse applications.

Recent studies highlight the role of 2-(hydroxymethyl)piperidin-2-ylmethanol in drug discovery, particularly as a chiral building block for bioactive molecules. Researchers are exploring its potential in designing CNS-targeting compounds, given the piperidine scaffold's prevalence in neurologically active drugs. The compound's hydrogen bonding capacity and stereochemical flexibility align with current trends in fragment-based drug design, addressing demands for novel small-molecule therapeutics.

From a synthetic chemistry perspective, CAS 2092329-10-5 demonstrates remarkable utility in multicomponent reactions (MCRs). Its bifunctional nature enables participation in click chemistry and cascade cyclizations, answering industry needs for atom-efficient synthesis. Manufacturers increasingly prioritize this compound for high-throughput screening libraries, as evidenced by its inclusion in major chemical catalogues like Sigma-Aldrich and TCI.

The solubility profile of 2-(hydroxymethyl)piperidin-2-ylmethanol makes it particularly valuable for aqueous-phase catalysis systems. With growing emphasis on green chemistry, this characteristic supports development of eco-friendly synthetic routes. Analytical data shows excellent stability in physiological pH ranges, explaining its rising adoption in prodrug formulations and bioconjugation strategies.

Quality standards for CAS 2092329-10-5 typically require ≥95% purity by HPLC analysis, with strict control of residual solvents. Advanced purification techniques like preparative chromatography ensure batch-to-batch consistency for research applications. Storage recommendations emphasize protection from moisture absorption and oxidative degradation, typically suggesting argon atmosphere preservation for long-term stability.

Emerging applications leverage the compound's metal-chelating properties in catalytic systems. Recent patents disclose its use in asymmetric hydrogenation catalysts, particularly for chiral amine synthesis. This aligns with pharmaceutical industry demands for enantioselective manufacturing processes, where piperidine derivatives serve as crucial intermediates for API production.

Safety assessments of 2-(hydroxymethyl)piperidin-2-ylmethanol indicate standard handling precautions for laboratory chemicals. While not classified as hazardous under GHS criteria, proper PPE protocols including nitrile gloves and safety goggles are recommended. The compound's low volatility reduces inhalation risks, though fume hood use remains advisable during scale-up operations.

Market analysts project steady growth for piperidine-based intermediates, with CAS 2092329-10-5 benefiting from expanding contract research organization (CRO) demand. Custom synthesis inquiries frequently request isotope-labeled versions (e.g., deuterated analogs) for metabolic studies, reflecting trends in drug metabolism research. Pricing trends show moderate fluctuations tied to raw material availability for piperidine precursors.

Technological advancements in continuous flow chemistry have improved production efficiency for 2-(hydroxymethyl)piperidin-2-ylmethanol. Process optimization studies demonstrate enhanced space-time yields through microreactor technology, addressing industry priorities for cost-effective scaling. These developments support the compound's viability for kilolab-scale production in GMP environments.

Future research directions may explore the compound's potential in supramolecular chemistry applications. Preliminary studies suggest utility as a hydrogen bond donor in molecular recognition systems, potentially valuable for sensor development. The dual hydroxymethyl groups offer unique opportunities for dendrimer construction and polymer modification, areas gaining traction in materials science.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm